2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide
Description
2-(4-{5H,6H,7H-Cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex molecule featuring a cyclopenta[c]pyridazine core fused to a piperazine ring and an acetamide group substituted with a furan-2-ylmethyl moiety. The cyclopenta[c]pyridazine system introduces rigidity and planar aromaticity, which may enhance binding to biological targets, while the furan substituent could influence solubility and metabolic stability. However, direct experimental data on its biological activity or pharmacokinetics remain unreported in the provided evidence.
Propriétés
IUPAC Name |
2-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(19-12-15-4-2-10-25-15)13-22-6-8-23(9-7-22)17-11-14-3-1-5-16(14)20-21-17/h2,4,10-11H,1,3,5-9,12-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJZEWSVDNZNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, such as manganese triflate (Mn(OTf)2), and oxidants like tert-butyl hydroperoxide (t-BuOOH) in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like t-BuOOH, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and furan moieties.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives of the cyclopenta[c]pyridazin ring, while reduction can lead to the formation of reduced piperazine derivatives.
Applications De Recherche Scientifique
2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Structural Analogies and Divergences
- Core Heterocycles: The target compound’s cyclopenta[c]pyridazine core distinguishes it from ’s cyclopenta-thienopyrimidine (compound 24), which incorporates sulfur via a thieno group. This substitution may alter electronic properties and target selectivity . Compounds 5 and 7b () utilize an oxazolidinone-pyridine scaffold, optimized for antibacterial activity via fluoropyridine and chloropyrimidine substituents . The target lacks these motifs but shares the piperazine-acetamide framework.
- Substituent Effects: The furan-2-ylmethyl group in the target compound contrasts with the phenylacetamide in compound 23. The absence of fluorine or chlorine in the target (unlike compounds 5 and 7b) suggests differing mechanisms of action, as halogens often enhance binding affinity in antimicrobial agents .
- Synthetic Pathways: Compounds 5 and 7b were synthesized via acid-mediated coupling of piperazine intermediates (e.g., TFA and TEA used for deprotection) . Similar methods might apply to the target compound’s piperazine linkage.
Activité Biologique
The compound 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide is a novel heterocyclic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular structure of the compound features a cyclopenta[c]pyridazine core linked to a piperazine moiety and a furan substituent. Its IUPAC name reflects its complex architecture, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 2097922-01-3 |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Recent studies have indicated that compounds similar to 2-(4-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperazin-1-yl)-N-[(furan-2-yl)methyl]acetamide exhibit a range of biological activities including anti-inflammatory, analgesic, and potential anticancer properties.
Anti-inflammatory Activity
Research has demonstrated that derivatives of the cyclopenta[c]pyridazine scaffold possess significant anti-inflammatory effects. For instance, compounds exhibiting selective inhibition of cyclooxygenase (COX) enzymes have been documented. A study indicated that modifications on the piperazine ring can enhance COX-II selectivity significantly compared to traditional NSAIDs like Celecoxib .
The proposed mechanism involves inhibition of the COX pathway, which is critical in the synthesis of prostaglandins—mediators of inflammation. The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent in conditions such as arthritis and cardiovascular diseases.
Case Studies
- In Vivo Studies : A recent study evaluated the anti-inflammatory effects of similar derivatives in animal models. The results indicated a reduction in paw edema by approximately 64% compared to control groups, suggesting potent anti-inflammatory properties .
- Cancer Research : Other investigations have suggested that cyclopenta[c]pyridazine derivatives may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This was evidenced by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
